molecular formula C36H35ClN6O8S3 B611642 Varlitinib tosylate CAS No. 1146629-86-8

Varlitinib tosylate

Cat. No.: B611642
CAS No.: 1146629-86-8
M. Wt: 811.4 g/mol
InChI Key: QSUPQMGDXOHVLK-FFXKMJQXSA-N
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Mechanism of Action

Varlitinib is an orally active, reversible, enzymatic and cellular inhibitor, with nanomolar potency, of the key growth factor receptor tyrosine kinases ErbB-2 and EGFR . It concurrently inhibits the molecular targets of the drugs Herceptin (ErbB-2) and Erbitux (EGFR), which may provide enhanced efficacy in the treatment of cancer patients .

Safety and Hazards

Varlitinib tosylate is considered toxic and should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It can cause moderate to severe irritation to the skin and eyes . In case of exposure, it is recommended to flush with copious amounts of water and seek medical attention .

Future Directions

Varlitinib has demonstrated activity in gastric, biliary tract, and breast cancers . It is currently being evaluated in combination with chemotherapy (paclitaxel ± carboplatin) ± subcutaneous trastuzumab in advanced solid tumors . The recommended phase II dose of varlitinib with paclitaxel is 300 mg twice daily intermittently dosed . This combination is currently being evaluated as neoadjuvant therapy in HER2+ breast cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Varlitinib tosylate involves multiple steps, including the formation of the quinazoline core and subsequent functionalization . The key steps typically involve:

Industrial Production Methods: : Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve:

Chemical Reactions Analysis

Types of Reactions: : Varlitinib tosylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Properties

IUPAC Name

4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O2S.2C7H8O3S/c1-13-10-31-22(27-13)29-14-2-4-18-16(8-14)21(26-12-25-18)28-15-3-5-19(17(23)9-15)30-11-20-24-6-7-32-20;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-9,12-13H,10-11H2,1H3,(H,27,29)(H,25,26,28);2*2-5H,1H3,(H,8,9,10)/t13-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUPQMGDXOHVLK-FFXKMJQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H35ClN6O8S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

811.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146629-86-8
Record name Varlitinib tosylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146629868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VARLITINIB TOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4M8FWS152
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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